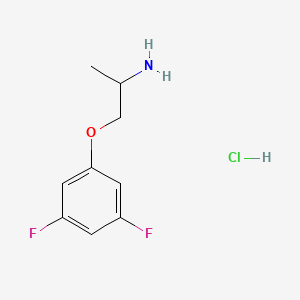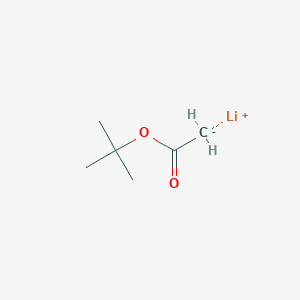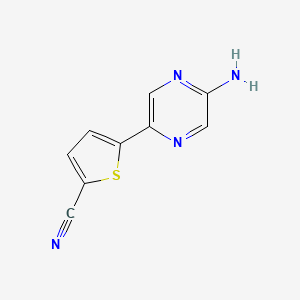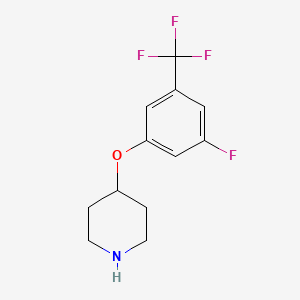![molecular formula C11H11NS2 B8685500 7-propyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B8685500.png)
7-propyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole is an organic compound with the molecular formula C11H11NS2 and a molecular weight of 221.34 g/mol . This compound belongs to the class of dithienopyrroles, which are known for their unique electronic properties and are widely used in organic electronics and photovoltaic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole typically involves the following steps :
Starting Materials: The synthesis begins with commercially available bromothiophene precursors.
Cadogan Reaction: This reaction is used to form the central pyrrole ring.
Buchwald-Hartwig-Type Aminations: These aminations are also employed to construct the central pyrrole ring.
Industrial Production Methods
While specific industrial production methods for 4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole are not widely documented, the synthesis generally follows the same principles as the laboratory methods but on a larger scale. This involves optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole undergoes various types of chemical reactions, including :
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Applications De Recherche Scientifique
4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole has a wide range of scientific research applications, including :
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and conductive polymers.
Photovoltaic Materials: It is used in the development of organic solar cells due to its excellent electronic properties.
Biological Research: It is used in the study of biological systems and as a probe in various biochemical assays.
Industrial Applications: It is used in the production of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole involves its interaction with molecular targets and pathways in electronic and photovoltaic applications . The compound’s unique electronic properties, such as its ability to donate and accept electrons, make it an excellent candidate for use in organic semiconductors and solar cells. The molecular targets include various electron-rich and electron-deficient sites within the material, which facilitate charge transfer and energy conversion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to 4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole include :
Dithieno[3,2-b2’,3’-d]pyrrole (DTP): The parent compound without the propyl group.
N-Alkyl Dithieno[3,2-b2’,3’-d]pyrrole: DTP derivatives with various alkyl groups.
N-Acyl Dithieno[3,2-b2’,3’-d]pyrrole: DTP derivatives with acyl groups.
Pyrrolo[3,2-d4,5-d’]bisthiazole (PBTz): A fused DTP derivative.
Uniqueness
4-Propyl-4H-dithieno[3,2-b:2’,3’-d]pyrrole is unique due to its propyl group, which enhances its solubility and processability compared to its parent compound and other derivatives. This makes it particularly useful in the development of advanced materials for organic electronics and photovoltaic applications .
Propriétés
Formule moléculaire |
C11H11NS2 |
|---|---|
Poids moléculaire |
221.3 g/mol |
Nom IUPAC |
7-propyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene |
InChI |
InChI=1S/C11H11NS2/c1-2-5-12-8-3-6-13-10(8)11-9(12)4-7-14-11/h3-4,6-7H,2,5H2,1H3 |
Clé InChI |
UYUXDVLWCSWSLX-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2=C(C3=C1C=CS3)SC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


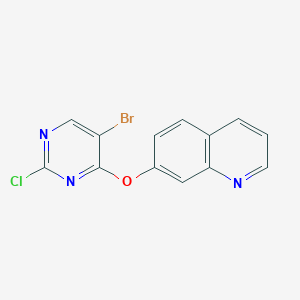
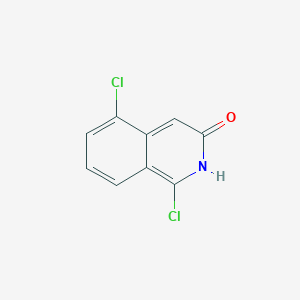
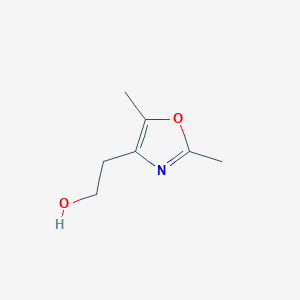
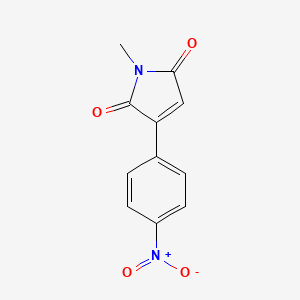
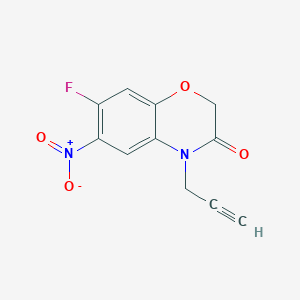
![7h-Pyrrolo[2,3-d]pyrimidin-4-amine,n-phenyl-](/img/structure/B8685453.png)
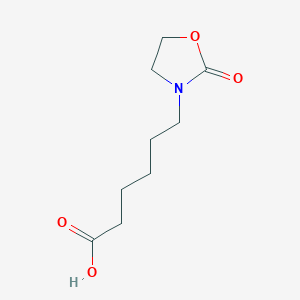
![3-[1-(6-morpholin-4-ylpyridin-3-yl)-1H-1,2,3-triazol-4-yl]-1H-indazole](/img/structure/B8685465.png)
